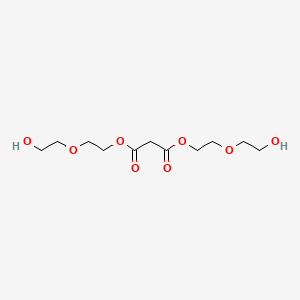
Bis(2-(2-hydroxyethoxy)ethyl) malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-hydroxyethoxy)ethyl) malonate: is an organic compound with the molecular formula C11H20O8 . It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-hydroxyethoxy)ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) malonate typically involves the esterification of malonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-(2-hydroxyethoxy)ethyl) malonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates with various functional groups.
Applications De Recherche Scientifique
Chemistry: Bis(2-(2-hydroxyethoxy)ethyl) malonate is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create new therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize prodrugs or active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) malonate involves its reactivity as a malonate derivative. It can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The hydroxyethoxy groups enhance its solubility and reactivity, allowing it to interact with different molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used as a reagent in organic chemistry.
Bis(2-hydroxyethyl) malonate: Similar to Bis(2-(2-hydroxyethoxy)ethyl) malonate but with shorter hydroxyethyl groups.
Uniqueness: this compound is unique due to its longer hydroxyethoxy groups, which provide enhanced solubility and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring higher solubility and specific reactivity profiles.
Propriétés
Numéro CAS |
120675-12-9 |
|---|---|
Formule moléculaire |
C11H20O8 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
bis[2-(2-hydroxyethoxy)ethyl] propanedioate |
InChI |
InChI=1S/C11H20O8/c12-1-3-16-5-7-18-10(14)9-11(15)19-8-6-17-4-2-13/h12-13H,1-9H2 |
Clé InChI |
WBNBJGCTJVBFFR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOC(=O)CC(=O)OCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


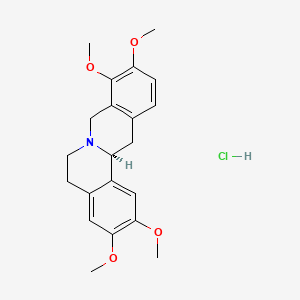
![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
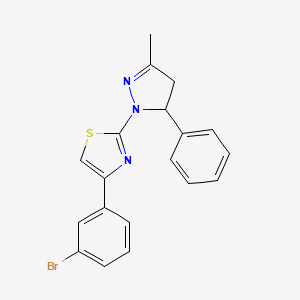

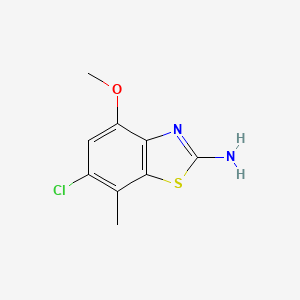

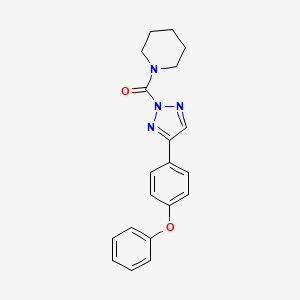

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
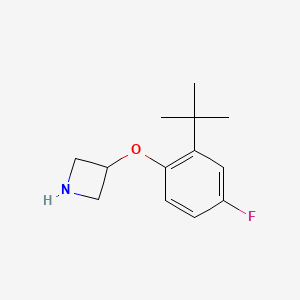
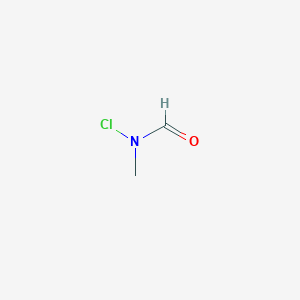
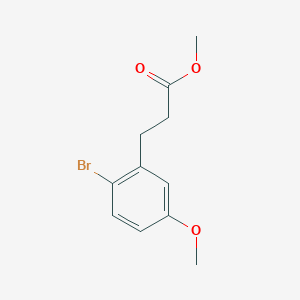
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
